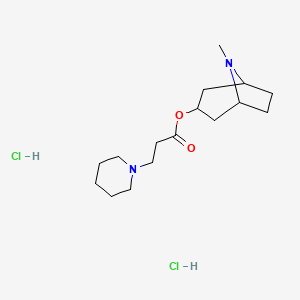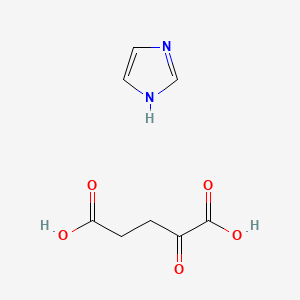![molecular formula C11H14N4S B12800274 2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine CAS No. 67219-28-7](/img/structure/B12800274.png)
2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 317625 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is often utilized in research settings for its ability to interact with specific molecular targets, making it a valuable tool in both chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 317625 involves a series of chemical reactions that require precise conditions to ensure the purity and efficacy of the final product. The synthetic route typically includes:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often in the presence of catalysts to enhance the reaction rate and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of NSC 317625 is scaled up using large reactors and automated systems to maintain consistency and quality. The process involves:
Bulk Synthesis: Large quantities of reactants are combined in industrial reactors.
Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to ensure optimal performance.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
NSC 317625 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
The reactions involving NSC 317625 typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Catalysts: Catalysts such as palladium on carbon are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
NSC 317625 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: In biological research, NSC 317625 is used to investigate cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.
Industry: NSC 317625 is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of NSC 317625 involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting cellular processes. The pathways involved in its mechanism of action include:
Enzyme Inhibition: NSC 317625 can inhibit the activity of certain enzymes, preventing them from catalyzing reactions.
Receptor Binding: The compound can bind to receptors on the cell surface, triggering a cascade of intracellular events.
Comparación Con Compuestos Similares
NSC 317625 is unique in its structure and properties, but it can be compared to other similar compounds:
NSC 18725: This compound also exhibits enzyme inhibition but has different molecular targets.
NSC 12345: Known for its receptor-binding properties, NSC 12345 has a different chemical structure but similar biological effects.
Propiedades
Número CAS |
67219-28-7 |
|---|---|
Fórmula molecular |
C11H14N4S |
Peso molecular |
234.32 g/mol |
Nombre IUPAC |
2-(4-methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C11H14N4S/c1-14-5-7-15(8-6-14)11-13-9-3-2-4-12-10(9)16-11/h2-4H,5-8H2,1H3 |
Clave InChI |
YKZCABREKASZPD-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=NC3=C(S2)N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


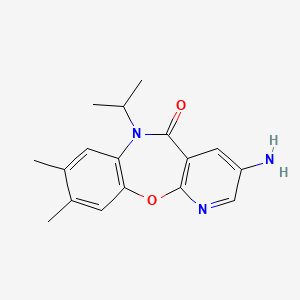

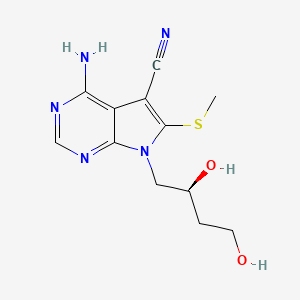

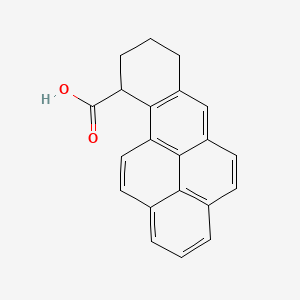

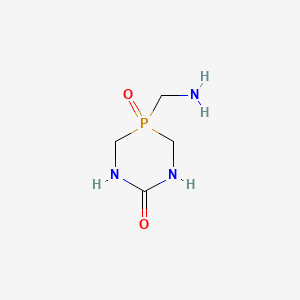



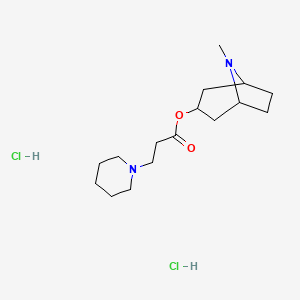
![[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B12800260.png)
